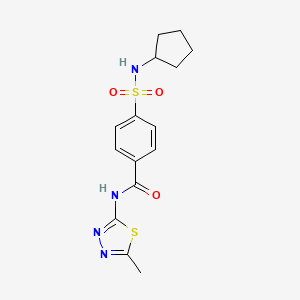

4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

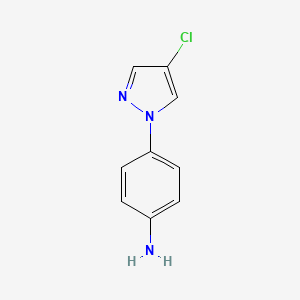

“4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H18N4O3S2 and a molecular weight of 366.45. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest due to their broad types of biological activity . An efficient, eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing a 1,3,4-thiadiazole nucleus are available in the market .Chemical Reactions Analysis

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A series of pyrazole attached with 1,3,4-thiadiazoles hybrids were synthesized .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of cyclosulfamides, which are structurally related to 4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, has been explored using amino acids and chlorosulfonyl isocyanate as starting materials. These compounds show potential for asymmetric synthesis due to their well-defined configuration (Regainia et al., 2000).

Chemical Reactivity : Thiadiazole derivatives, including those similar to the compound , have been synthesized using microwave irradiation, which indicates their reactivity and potential for facile synthesis in drug development (Tiwari et al., 2017).

Biological Applications

Anticancer Activity : Some benzamide derivatives containing thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. This suggests the potential of 4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in oncological research (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition : Structurally similar compounds have been investigated as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes. This indicates potential applications in the development of therapeutic agents (Ulus et al., 2016).

Photodynamic Therapy

- Photosensitizers in Cancer Treatment : Derivatives of thiadiazole benzamide have been studied for their role in photodynamic therapy, a technique used in cancer treatment. Their high singlet oxygen quantum yield suggests their potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Other Potential Applications

Antitumor and Antioxidant Agents : Compounds incorporating 1,3,4-thiadiazole have been synthesized and evaluated as potential antitumor and antioxidant agents, indicating a broad spectrum of possible pharmacological applications (Hamama et al., 2013).

Antifungal Agents : Benzamides with thiadiazole and thiazole derivatives have been proposed as potential antifungal agents, expanding the compound's potential in antimicrobial therapy (Narayana et al., 2004).

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives, including “4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring more biological activities and potential applications of these compounds.

Mechanism of Action

Thiadiazoles

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Sulfamoyl compounds

Sulfamoyl compounds, such as sulfonamides, are widely used in medicine for their antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth .

Benzamides

Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of biological activities and are used in various therapeutic areas, including oncology, psychiatry, and gastroenterology .

properties

IUPAC Name |

4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-10-17-18-15(23-10)16-14(20)11-6-8-13(9-7-11)24(21,22)19-12-4-2-3-5-12/h6-9,12,19H,2-5H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFIKAQBWVIPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2512842.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2512843.png)

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)

![1-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2512852.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)

![5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2512859.png)